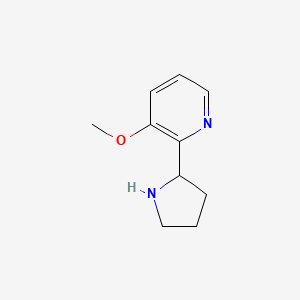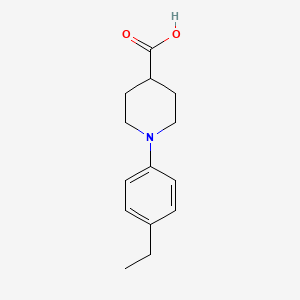
1-(4-Ethylphenyl)piperidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 1-(4-Etilfenil)piperidina-4-carboxílico es un compuesto orgánico con la fórmula molecular C14H19NO2. Pertenece a la clase de derivados de piperidina, que son conocidos por su amplia gama de aplicaciones en química medicinal y síntesis orgánica . Este compuesto presenta un anillo de piperidina sustituido con un grupo 4-etilfenilo y un grupo ácido carboxílico, lo que lo convierte en un bloque de construcción versátil en diversas reacciones químicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del ácido 1-(4-Etilfenil)piperidina-4-carboxílico típicamente implica la reacción de 4-etilbenzaldehído con piperidina en presencia de un catalizador adecuado. La reacción procede a través de una serie de pasos que incluyen condensación, ciclización y oxidación para producir el producto deseado . Los reactivos comunes utilizados en esta síntesis incluyen borohidruro de sodio para la reducción y ácido acético para la ciclización.
Métodos de producción industrial: La producción industrial de este compuesto a menudo emplea reactores de flujo continuo para garantizar un alto rendimiento y pureza. El proceso involucra el uso de catalizadores avanzados y condiciones de reacción optimizadas para lograr tasas de conversión eficientes. El producto final se purifica utilizando técnicas como la recristalización y la cromatografía .
Análisis De Reacciones Químicas
Tipos de reacciones: El ácido 1-(4-Etilfenil)piperidina-4-carboxílico se somete a diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando reactivos como permanganato de potasio para formar las cetonas o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción utilizando agentes como el hidruro de litio y aluminio pueden convertir el grupo ácido carboxílico en un alcohol.
Reactivos y condiciones comunes:
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Hidruro de litio y aluminio en éter seco.
Sustitución: Nitración utilizando ácido nítrico concentrado y ácido sulfúrico.
Principales productos formados:
Oxidación: Formación de cetonas o ácidos carboxílicos.
Reducción: Formación de alcoholes.
Sustitución: Formación de derivados nitro o halogenados.
Aplicaciones Científicas De Investigación
El ácido 1-(4-Etilfenil)piperidina-4-carboxílico tiene una amplia gama de aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas complejas.
Biología: Empleado en el estudio de inhibidores enzimáticos y ligandos de receptores.
Medicina: Se investiga por sus posibles propiedades terapéuticas, incluidos los efectos antiinflamatorios y analgésicos.
Industria: Utilizado en la producción de productos químicos especiales y productos farmacéuticos
Mecanismo De Acción
El mecanismo de acción del ácido 1-(4-Etilfenil)piperidina-4-carboxílico involucra su interacción con dianas moleculares específicas, como enzimas y receptores. El compuesto puede inhibir la actividad enzimática al unirse al sitio activo, impidiendo así la unión del sustrato y la catálisis posterior. Además, puede modular la actividad del receptor actuando como un agonista o antagonista, influyendo en las vías de señalización celular .
Compuestos similares:
Ácido isonipecotico: Otro derivado de piperidina con un grupo ácido carboxílico, conocido por su papel como agonista del receptor GABA.
Ácido piperidina-4-carboxílico: Un análogo más simple sin la sustitución etilfenilo, utilizado en diversas aplicaciones sintéticas.
Singularidad: El ácido 1-(4-Etilfenil)piperidina-4-carboxílico destaca por su patrón de sustitución único, que le confiere propiedades químicas y biológicas distintas. La presencia del grupo 4-etilfenilo aumenta su lipofilia y sus posibles interacciones con los bolsillos hidrofóbicos en las dianas biológicas .
Comparación Con Compuestos Similares
Isonipecotic acid: Another piperidine derivative with a carboxylic acid group, known for its role as a GABA receptor agonist.
Piperidine-4-carboxylic acid: A simpler analog without the ethylphenyl substitution, used in various synthetic applications.
Uniqueness: 1-(4-Ethylphenyl)piperidine-4-carboxylic acid stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-ethylphenyl group enhances its lipophilicity and potential interactions with hydrophobic pockets in biological targets .
Propiedades
Número CAS |
1241894-78-9 |
|---|---|
Fórmula molecular |
C14H19NO2 |
Peso molecular |
233.31 g/mol |
Nombre IUPAC |
1-(4-ethylphenyl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C14H19NO2/c1-2-11-3-5-13(6-4-11)15-9-7-12(8-10-15)14(16)17/h3-6,12H,2,7-10H2,1H3,(H,16,17) |
Clave InChI |
RIVCPNNWLKPMQZ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)N2CCC(CC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


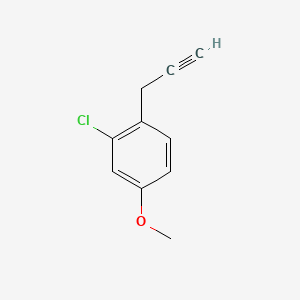
![3-Acetyl-N-[(phenylmethoxy)carbonyl]-O-(phenylmethyl)-L-tyrosine Methyl Ester](/img/structure/B12285808.png)
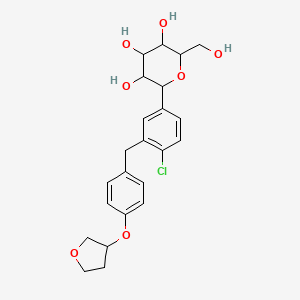
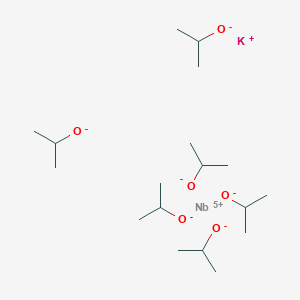

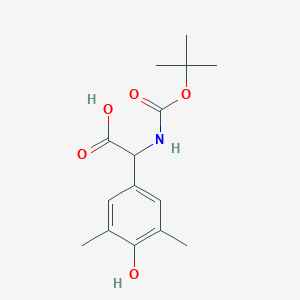
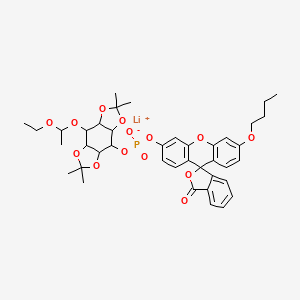

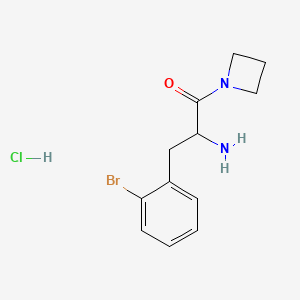
![[10,13-Dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-17-oxo-2-piperidin-1-yl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate;bromide](/img/structure/B12285857.png)



